REACTION_CXSMILES
|
C([O:8][C:9]1[C:10](=[O:16])[N:11]([CH3:15])[CH:12]=[CH:13][CH:14]=1)C1C=CC=CC=1.[H][H]>[Pd].CO>[OH:8][C:9]1[C:10](=[O:16])[N:11]([CH3:15])[CH:12]=[CH:13][CH:14]=1
|
Name
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3-(benzyloxy)-1-methyl-1H-pyridin-2-one
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Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC=1C(N(C=CC1)C)=O
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(N(C=CC1)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |